molecular formula C9H14N6 B14910995 n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine

n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine

Katalognummer: B14910995
Molekulargewicht: 206.25 g/mol
InChI-Schlüssel: ISGDMDBNDLQRIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine is a compound that belongs to the class of tetrazolo[1,5-b]pyridazines. These compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. The unique structure of tetrazolo[1,5-b]pyridazines makes them valuable for constructing multipurpose energetic materials .

Vorbereitungsmethoden

The synthesis of n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of tetrazolo[1,5-b]pyridazine with tert-pentylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity .

Analyse Chemischer Reaktionen

n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific tert-pentyl group, which may confer distinct chemical and physical properties compared to other tetrazolo[1,5-b]pyridazine derivatives.

Eigenschaften

Molekularformel

C9H14N6

Molekulargewicht

206.25 g/mol

IUPAC-Name

N-(2-methylbutan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C9H14N6/c1-4-9(2,3)10-7-5-6-8-11-13-14-15(8)12-7/h5-6H,4H2,1-3H3,(H,10,12)

InChI-Schlüssel

ISGDMDBNDLQRIX-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)NC1=NN2C(=NN=N2)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.